Diallyldichlorosilane

Description

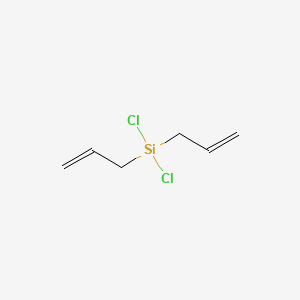

Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEHVUWHCBXMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063114 | |

| Record name | Diallyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3651-23-8 | |

| Record name | Dichlorodi-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodi-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodi-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diallyldichlorosilane: A Comprehensive Technical Guide for Advanced Applications

CAS Number: 3651-23-8

Introduction

Diallyldichlorosilane ((C₃H₅)₂SiCl₂) is a versatile organosilicon compound characterized by the presence of two reactive allyl groups and two chlorine atoms bonded to a central silicon atom. This unique bifunctionality makes it a crucial building block in polymer chemistry and a valuable intermediate in organic synthesis. Its ability to undergo hydrolysis, polymerization, and reactions with nucleophiles opens up a wide array of possibilities for the synthesis of advanced materials with tailored properties. This technical guide provides an in-depth overview of the properties, synthesis, handling, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is a flammable and corrosive compound that reacts with water. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3651-23-8 | [1] |

| Molecular Formula | C₆H₁₀Cl₂Si | [2] |

| Molecular Weight | 179.13 g/mol | [2] |

| Boiling Point | 165.35 °C (estimated) | [1] |

| Density | 1.0565 g/cm³ | [1] |

| Specific Gravity | 1.075 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[3]

Personal Protective Equipment (PPE):

-

Gloves: Neoprene or nitrile rubber gloves are recommended.[3]

-

Eye Protection: Chemical goggles or a face shield should be worn. Contact lenses should not be worn.[3]

-

Skin and Body Protection: Wear suitable protective clothing.[3]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3]

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen).[4]

-

Store locked up and away from incompatible materials such as acids, alcohols, and oxidizing agents.[3]

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

Fire: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish. Do not direct a solid stream of water into the fire, as it may scatter and spread the fire.[3]

-

Spills: Eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[3]

Synthesis of this compound

The industrial production of allylchlorosilanes, including this compound, is typically achieved through the "direct synthesis" process. This method involves the reaction of allyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[3]

The direct synthesis yields a mixture of allylchlorosilanes, including allyltrichlorosilane, allyldichlorosilane, and this compound. The product distribution can be influenced by the reaction conditions. For instance, the addition of hydrogen chloride to the reaction mixture has been shown to suppress the formation of this compound in favor of allyldichlorosilane.

A generalized laboratory-scale setup for a direct synthesis reaction is depicted below.

Figure 1: A generalized workflow for the direct synthesis of allylchlorosilanes.

Experimental Protocol (General - requires optimization):

-

Reactor Setup: A tube furnace reactor is packed with a mixture of finely ground silicon and a copper catalyst.

-

Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Heating: The reactor is heated to the desired reaction temperature (typically in the range of 250-350 °C).

-

Reagent Introduction: A stream of allyl chloride vapor, optionally mixed with hydrogen chloride, is passed through the heated reactor.

-

Product Collection: The volatile products exiting the reactor are passed through a condenser to liquefy the allylchlorosilanes.

-

Purification: The collected liquid mixture is then subjected to fractional distillation to separate the different allylchlorosilane products based on their boiling points.

Key Reactions and Applications

The dual reactivity of the allyl and chloro groups in this compound makes it a valuable precursor for a variety of chemical transformations and material syntheses.

Hydrolysis and Polycondensation

Like other chlorosilanes, this compound readily undergoes hydrolysis in the presence of water to form silanols. These silanols are unstable and quickly condense to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers. The presence of two allyl groups per silicon atom allows for the formation of cross-linked polysiloxane networks.

Figure 2: Reaction pathway for the hydrolysis and polycondensation of this compound.

This reaction is fundamental to the production of silicone polymers. The resulting polydiallylsiloxanes can be further modified through reactions of the allyl groups, leading to materials with a wide range of properties.

Experimental Protocol (General - requires optimization):

-

Reaction Setup: A reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser.

-

Hydrolysis: this compound is slowly added to a stirred mixture of water and a suitable organic solvent (e.g., diethyl ether or toluene) to control the reaction rate and dissipate heat. The reaction is typically carried out at a low temperature (e.g., 0-10 °C).

-

Neutralization: The hydrochloric acid byproduct is neutralized by washing the organic layer with a weak base, such as a sodium bicarbonate solution.

-

Isolation: The organic solvent is removed under reduced pressure to yield the polydiallylsiloxane.

Grignard Reactions

The silicon-chlorine bonds in this compound are susceptible to nucleophilic attack by Grignard reagents (R-MgX). This reaction allows for the introduction of a wide variety of organic groups onto the silicon atom, replacing the chlorine atoms.[5]

Figure 3: General scheme for the reaction of this compound with a Grignard reagent.

This reaction is a powerful tool for synthesizing custom organosilanes with specific functionalities, which can then be used as monomers for polymerization or as intermediates in further organic transformations.

Experimental Protocol (General - requires optimization):

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Inert Atmosphere: The system is purged with dry nitrogen.

-

Reaction: A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath. The Grignard reagent is then added dropwise from the dropping funnel with stirring.

-

Quenching: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The final product is purified by distillation or chromatography.

Hydrosilylation and Cross-linking

The allyl groups in this compound can participate in hydrosilylation reactions, which involve the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes. This compound can act as a cross-linking agent by reacting with polymers containing Si-H groups, or it can be a monomer in polymerization reactions with molecules containing two Si-H groups.

This versatility allows for the creation of complex polymer architectures, including cross-linked networks that are used in elastomers, resins, and coatings.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, leading to the production of advanced materials with desirable properties. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial settings.

References

- Gelest, Inc. (2015).

- Grokipedia. (n.d.). Dichlorosilane.

- Linde. (2023).

- ChemicalBook. (n.d.). 3651-23-8(this compound) Product Description.

- Linde Gas GmbH. (2017).

- Wikipedia. (n.d.). Dichlorosilane.

- Gelest, Inc. (2015).

- REC Silicon. (2011).

- Sigma-Aldrich. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Di-m-tolyl-silane via Grignard Reaction.

- Wikipedia. (n.d.). Dimethyldichlorosilane.

- Allen. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2)

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US5252768A - Process for preparing a dimethylchlorosilane.

- ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.

- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.

- Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.

- Airgas. (2022).

- CAS Common Chemistry. (n.d.). Dichlorosilane.

- CAMEO Chemicals | NOAA. (n.d.). dichlorosilane.

- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076.

- Chemsrc. (n.d.). Dichlorosilane | CAS#:4109-96-0.

- PubChemLite. (n.d.). This compound (C6H10Cl2Si).

- PubChem. (n.d.). Dichlorodimethylsilane | C2H6Cl2Si | CID 6398.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). ChemInform Abstract: Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes.

- Google Patents. (n.d.). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes.

- PubChem. (n.d.). Dichlorosilane | Cl2H2Si | CID 61330.

- Google Patents. (n.d.).

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- Cheméo. (n.d.). Chemical Properties of Dichlorosilane (CAS 4109-96-0).

- REC Silicon. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 2. evonik.com [evonik.com]

- 3. 10esd.sciencesconf.org [10esd.sciencesconf.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

An In-Depth Technical Guide to Diallyldichlorosilane (C₆H₁₀Cl₂Si) for Advanced Research Applications

Executive Summary

Diallyldichlorosilane is a bifunctional organosilicon compound of significant interest to researchers in materials science and polymer chemistry. Characterized by a central silicon atom bonded to two reactive chlorine atoms and two versatile allyl groups, this molecule serves as a critical building block for advanced silicone-based materials. The chlorosilane moieties provide a direct pathway for hydrolysis and condensation, forming the stable siloxane (Si-O-Si) backbone characteristic of silicones. Concurrently, the allyl groups are retained as pendant functional groups, offering reactive sites for subsequent cross-linking and polymer modification. This guide provides an in-depth analysis of its core properties, synthesis challenges, reactivity, and a validated experimental protocol for its use, designed for professionals in research and development.

Core Molecular & Physicochemical Properties

The foundational characteristics of this compound dictate its handling, reactivity, and applications. Its identity is defined by its molecular formula and weight, while its physical properties inform the necessary experimental conditions for its use.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 3651-23-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.0565 g/cm³ | [1] |

| Boiling Point | 165.35 °C (estimated) | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen) | [1] |

Molecular Structure Visualization

The tetrahedral arrangement around the central silicon atom is key to its functionality, with two sites for polymerization (the Cl atoms) and two sites for cross-linking (the allyl groups).

Caption: Generalized "Direct Process" for Allylchlorosilane synthesis.

Causality of Product Distribution & Purification Challenges

A significant challenge in synthesizing this compound via the Direct Process is the low yield. The reaction predominantly favors the formation of monosubstituted products like allyldichlorosilane. [2]this compound is typically obtained only in trace amounts. This is due to the complex surface chemistry on the silicon-copper mass, where the high reactivity of the initial product, allyldichlorosilane, and the steric hindrance around the silicon atom impede a second allylation.

Furthermore, the presence of this compound, even in small quantities, introduces a critical problem during the fractional distillation used for purification. [2]The allyl groups are susceptible to polymerization at elevated temperatures, leading to the formation of high-molecular-weight polymers that can obstruct the distillation apparatus. This insight is crucial for process scale-up; experimental strategies, such as co-feeding hydrogen chloride, have been developed to suppress the formation of this compound and mitigate this polymerization issue. [2]

Chemical Reactivity & Mechanistic Pathways

Hydrolysis and Siloxane Formation

The most fundamental reaction of this compound, and the basis for its primary application, is its vigorous hydrolysis. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water. This reaction proceeds rapidly, liberating corrosive hydrogen chloride (HCl) gas and forming intermediate silanols (Si-OH), which then readily condense to form stable siloxane (Si-O-Si) linkages.

This process is highly exothermic and must be controlled, typically by using a non-polar solvent and adding the silane dropwise to a mixture of the solvent and water. The resulting product is a polysiloxane oligomer or polymer with pendant allyl groups.

Caption: Hydrolysis pathway of this compound.

Reactivity of the Allyl Groups

The true value of this compound as a monomer lies in the reactivity of its allyl (prop-2-enyl) groups. Once incorporated into a polysiloxane backbone, these vinyl functionalities serve as sites for secondary reactions, most commonly for cross-linking (curing or vulcanization). This is often achieved through a platinum-catalyzed hydrosilylation reaction, where a polymer containing Si-H bonds is introduced to form stable ethyl bridges between polymer chains, converting a viscous liquid into a solid elastomer.

Applications in Materials Science

-

5.1 Precursor for Functional Polysiloxanes: Its primary application is in the synthesis of specialty silicone polymers where pendant vinyl groups are required for post-polymerization modification or cross-linking.

-

5.2 Cross-linking Agent in Silicone Elastomers: These vinyl-functionalized polysiloxanes are key components in two-part addition-cure silicone systems, widely used in manufacturing seals, adhesives, and for encapsulating electronics.

-

5.3 Surface Modification: Like other chlorosilanes, it can be used to modify the surface of hydroxyl-rich substrates like glass or silica. The hydrolysis reaction anchors the silane to the surface, creating a hydrophobic coating that also presents reactive allyl groups for further functionalization.

Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis

This protocol describes a lab-scale, controlled hydrolysis of this compound to synthesize a low-molecular-weight polydiallylsiloxane oligomer.

Expertise & Causality: The use of a two-phase solvent system (toluene/water) and a weak base (sodium bicarbonate) is critical. Toluene solubilizes the non-polar silane and the resulting oligomer, controlling the reaction rate. Sodium bicarbonate neutralizes the liberated HCl in situ, preventing acid-catalyzed side reactions and making the workup safer and easier.

Materials:

-

This compound (97% or higher)

-

Toluene (anhydrous)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Three-neck round-bottom flask (250 mL)

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a drying tube or nitrogen inlet

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

System Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a magnetic stir bar. Ensure the entire apparatus is dry. Purge the system with dry nitrogen gas.

-

Initial Charge: Add 100 mL of toluene and 50 mL of deionized water to the flask. Add an excess of sodium bicarbonate (e.g., 15 g) to create a slurry. Begin vigorous stirring to create an emulsion.

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound (9.05 g, 0.05 mol) in 25 mL of anhydrous toluene.

-

Controlled Addition: Add the silane solution dropwise from the funnel to the vigorously stirred biphasic mixture over a period of 30-45 minutes. The rate should be controlled to prevent excessive heat and gas evolution.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Workup - Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain and discard the lower aqueous layer.

-

Workup - Washing: Wash the upper organic (toluene) layer twice with 50 mL portions of deionized water to remove any remaining salts.

-

Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate for 20 minutes.

-

Isolation: Filter off the magnesium sulfate. The resulting toluene solution contains the polydiallylsiloxane oligomer. The solvent can be removed under reduced pressure using a rotary evaporator to yield the final product as a viscous oil.

Trustworthiness - A Self-Validating System:

-

Observation: During the addition, effervescence (CO₂ evolution from NaHCO₃ reacting with HCl) should be clearly visible. The reaction is exothermic, and a slight warming of the flask is expected.

-

pH Check: After the reaction, the pH of the aqueous layer should be near neutral (pH 6-8), confirming the successful neutralization of the HCl byproduct.

-

Characterization: The final product can be validated using Fourier-Transform Infrared (FTIR) spectroscopy. Expect to see the disappearance of the Si-Cl stretch and the appearance of a strong, broad Si-O-Si stretch (~1000-1100 cm⁻¹), while retaining the characteristic C=C stretch (~1640 cm⁻¹) of the allyl groups.

Safety & Handling Protocols

This compound is a hazardous chemical that requires strict handling protocols. Its reactivity with moisture is a primary concern.

| Hazard Class | Description | Mitigation Protocol |

| Flammable Liquid | Vapors can form explosive mixtures with air. | Handle in a chemical fume hood away from ignition sources. Use grounded equipment to prevent static discharge. [3] |

| Water-Reactive | Reacts violently with water, steam, or moisture to produce toxic and corrosive hydrogen chloride gas. [4] | Store under an inert, dry atmosphere (e.g., nitrogen). [1]Use only dry equipment and solvents. |

| Corrosive | Causes severe skin burns and eye damage. [5] | Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a lab coat. [6] |

| Toxic if Inhaled | Vapors can cause respiratory irritation or be toxic upon inhalation. | Always handle in a well-ventilated chemical fume hood. [3] |

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and corrosive materials. Ensure the container is kept under a positive pressure of dry nitrogen. [1] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at a licensed waste disposal facility. [6]

References

-

Dichlorosilane | Cl2H2Si | CID 61330. PubChem - NIH. [Link]

-

Dimethyldichlorosilane. Wikipedia. [Link]

-

Silane, dichlorodimethyl-. NIST WebBook. [Link]

-

Dichlorosilane. Wikipedia. [Link]

-

Chemical Properties of Dichlorosilane (CAS 4109-96-0). Cheméo. [Link]

-

Dichlorosilane. CAS Common Chemistry. [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]

-

Problems and solutions involved in direct synthesis of allylchlorosilanes. ACS Publications. [Link]

-

This compound Safety Data Sheet. Gelest, Inc. [Link]

-

Dichlorosilane Safety Data Sheet. Praxair. [Link]

-

Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. ResearchGate. [Link]

-

Reaction of SiCl4 and Water (Hydrolysis). YouTube. [Link]

-

Direct Formation of (CH3)2HSiCI from Silicon. Koel Research Group. [Link]

-

Applications of Methyldichlorosilane in the Preparation of Silicon-Containing Ceramics. Defense Technical Information Center. [Link]

-

SAFETY DATA SHEET Dichlorosilane. Linde Gas GmbH. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diallyldichlorosilane

Abstract

Diallyldichlorosilane ((CH₂=CHCH₂)₂SiCl₂) is a pivotal bifunctional organosilicon monomer. Its two allyl groups and two chlorine atoms offer a versatile platform for the synthesis of advanced materials, including silicones, cross-linked polymers, and functionalized silanes. This guide provides an in-depth exploration of the primary synthesis routes for this compound, namely the Grignard reaction and the direct synthesis process. It further elucidates the key reaction mechanisms involving this compound, including hydrolysis and polycondensation, hydrosilylation, and its potential role in ring-opening metathesis polymerization (ROMP). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the chemistry and application of this compound.

Introduction: The Significance of this compound

This compound is a colorless liquid characterized by its reactive Si-Cl bonds and the presence of two terminal alkene functionalities. This unique combination of reactive sites makes it a valuable precursor in polymer chemistry and organic synthesis. The hydrolytic instability of the silicon-chloride bonds allows for the formation of silanols and subsequently polysiloxanes, while the allyl groups can participate in a variety of addition reactions, most notably hydrosilylation and polymerization. Understanding the synthesis and reactivity of this compound is crucial for designing and developing novel materials with tailored properties for a wide range of applications, from elastomers and resins to advanced biomedical materials.

Synthesis of this compound

The two primary industrial and laboratory-scale methods for the synthesis of this compound are the Grignard reaction and the direct synthesis (also known as the Müller-Rochow process). The choice between these methods often depends on the desired scale of production, required purity, and available starting materials.

Grignard Reaction: A Versatile Laboratory-Scale Synthesis

The Grignard reaction offers a reliable and versatile method for the synthesis of this compound, particularly in a laboratory setting. This method involves the reaction of a Grignard reagent, allylmagnesium chloride or bromide, with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄).

Causality Behind Experimental Choices:

-

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential. The ether solvates the magnesium ion of the Grignard reagent, stabilizing it and facilitating its formation and reactivity. The absence of water is critical as Grignard reagents are highly basic and will be quenched by protic solvents.

-

Initiation: The formation of the Grignard reagent can sometimes be sluggish. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction by activating the magnesium surface.

-

Stoichiometry and Addition Order: The stoichiometry between the Grignard reagent and silicon tetrachloride is crucial in determining the product distribution. A 2:1 molar ratio of allylmagnesium halide to SiCl₄ is theoretically required to produce this compound. The slow, controlled addition of the Grignard reagent to the silicon tetrachloride solution (reverse addition) at low temperatures is generally preferred to minimize the formation of over-alkylated products like triallylchlorosilane and tetraallylsilane.[1] This is because the reactivity of the chlorosilane intermediates decreases with increasing alkyl substitution.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Allyl chloride (or allyl bromide)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (2.1 equivalents).

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of allyl chloride (2.0 equivalents) in anhydrous THF.

-

To initiate the reaction, add a small crystal of iodine. Gentle warming may be necessary. Once the reaction begins (indicated by bubbling and a change in color), slowly add the allyl chloride solution from the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete consumption of magnesium.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared allylmagnesium chloride solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous THF.

-

With vigorous stirring, slowly add the silicon tetrachloride solution to the Grignard reagent. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

-

Diagram: Grignard Synthesis Workflow

Caption: Workflow for the Grignard Synthesis of this compound.

Direct Synthesis (Müller-Rochow Process): An Industrial Approach

The direct synthesis, or Müller-Rochow process, is the cornerstone of industrial organosilane production.[2] It involves the reaction of an organic halide, in this case, allyl chloride, with elemental silicon in the presence of a copper catalyst at elevated temperatures.[3]

Causality Behind Experimental Choices:

-

Catalyst: Copper is the essential catalyst for the direct process. It forms a silicon-copper alloy (contact mass) on the surface of the silicon, which is the catalytically active species. Promoters, such as zinc or tin, are often added to improve the selectivity and reactivity of the process. Cadmium has been reported as a good promoter for the synthesis of allylchlorosilanes, while zinc can act as an inhibitor.[4]

-

Temperature: The reaction is typically carried out at temperatures between 250 °C and 300 °C. Below this range, the reaction rate is too slow, while at higher temperatures, undesirable side reactions, such as the decomposition of allyl chloride and polymerization of the products, become significant.[5]

-

Reactant Composition: The direct reaction of allyl chloride with silicon tends to produce a mixture of allylchlorosilanes, including allyldichlorosilane, this compound, and allyltrichlorosilane. This compound is often a minor product. The co-feeding of hydrogen chloride (HCl) with allyl chloride has been shown to suppress the formation of this compound and favor the production of allyldichlorosilane.[4]

-

Reactor Type: Industrial-scale production often utilizes fluidized-bed reactors to ensure efficient heat and mass transfer. For laboratory-scale investigations, stirred-bed or fixed-bed reactors can be employed.[5]

Challenges in Direct Synthesis:

A significant challenge in the direct synthesis of allylchlorosilanes is the propensity for the products to polymerize at the reaction temperature, leading to the formation of high-boiling residues that can deactivate the silicon surface and reduce the overall yield.[5] The use of Lewis base inhibitors, such as hexamethyldisiloxane, has been shown to mitigate this issue.[5]

Reaction Scheme:

2 CH₂=CHCH₂Cl + Si --(Cu catalyst, 250-300°C)--> (CH₂=CHCH₂)₂SiCl₂

Due to the complexity and the specialized equipment required, a detailed experimental protocol for the direct synthesis is beyond the scope of this guide. However, the principles outlined above provide a foundational understanding of this industrial process.

Key Reaction Mechanisms of this compound

Hydrolysis and Polycondensation

The hydrolysis of this compound is a facile reaction that proceeds rapidly in the presence of water to form diallylsilanediol ((CH₂=CHCH₂)₂Si(OH)₂). This reaction is driven by the high reactivity of the Si-Cl bond towards nucleophilic attack by water. The hydrolysis is typically autocatalytic, as the hydrogen chloride (HCl) produced acidifies the medium and catalyzes further reaction.

(CH₂=CHCH₂)₂SiCl₂ + 2 H₂O → (CH₂=CHCH₂)₂Si(OH)₂ + 2 HCl

The resulting diallylsilanediol is often unstable and readily undergoes self-condensation to form linear or cyclic poly(diallylsiloxane)s. The condensation reaction involves the elimination of a water molecule between two silanol groups to form a stable siloxane (Si-O-Si) bond. The extent of polymerization and the formation of linear versus cyclic products can be controlled by the reaction conditions, such as temperature, pH, and the concentration of the silanediol.

n (CH₂=CHCH₂)₂Si(OH)₂ → [-(CH₂=CHCH₂)₂SiO-]n + n H₂O

Experimental Protocol: Hydrolysis of this compound and Polycondensation

Materials:

-

This compound

-

Diethyl ether or acetone (as a solvent)

-

Water

-

A weak base (e.g., sodium bicarbonate) for neutralization

Procedure:

-

Dissolve this compound in a water-miscible solvent like acetone in a flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of water from the dropping funnel with vigorous stirring. The HCl gas evolved should be vented to a fume hood or neutralized in a basic solution.

-

After the addition of water is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude poly(diallylsiloxane). Further purification can be achieved by precipitation or size exclusion chromatography.

Diagram: Hydrolysis and Polycondensation Mechanism

Caption: Mechanism of Hydrolysis and Polycondensation of this compound.

Hydrosilylation

Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds and involves the addition of a Si-H bond across an unsaturated bond, such as an alkene.[6] The two allyl groups of this compound can readily undergo hydrosilylation with a hydrosilane in the presence of a transition metal catalyst, most commonly a platinum complex like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[6] This reaction is highly versatile and allows for the synthesis of a wide range of functionalized organosilanes.

Reaction Scheme:

(CH₂=CHCH₂)₂SiCl₂ + 2 R₃SiH --(Pt catalyst)--> (R₃SiCH₂CH₂CH₂)₂SiCl₂

Causality Behind Experimental Choices:

-

Catalyst: Platinum-based catalysts are highly effective for hydrosilylation, typically requiring very low catalyst loadings (in the ppm range).[7] The choice of catalyst can influence the reaction rate and selectivity.

-

Regioselectivity: The addition of the silyl group can occur at either the terminal (α-addition) or the internal (β-addition) carbon of the double bond. With platinum catalysts, the anti-Markovnikov (β-addition) product, where the silicon atom attaches to the terminal carbon of the allyl group, is predominantly formed.

-

Inhibitors: To control the reaction and prevent premature curing in applications like silicone elastomers, inhibitors are often added to the catalyst system. These inhibitors temporarily deactivate the catalyst at room temperature, and the reaction is initiated by heating.

Ring-Opening Metathesis Polymerization (ROMP)

The allyl groups of this compound can be utilized to synthesize silicon-containing cyclic olefins, which can then serve as monomers for ring-opening metathesis polymerization (ROMP). ROMP is a powerful polymerization technique that uses transition metal catalysts (e.g., Grubbs' or Schrock's catalysts) to polymerize strained cyclic alkenes.[8]

For example, this compound can be reacted with a di-Grignard reagent to form a silacycloalkene. This monomer can then be polymerized via ROMP to yield a polymer with silicon atoms incorporated into the polymer backbone. This approach offers a route to novel silicon-containing polymers with unique properties.

Conceptual Workflow:

-

Monomer Synthesis: this compound is reacted with a suitable difunctional reagent (e.g., a di-Grignard reagent) to form a silicon-containing macrocycle.

-

Polymerization: The resulting cyclic monomer is then subjected to ROMP using a suitable catalyst to produce a high molecular weight polymer.

Sources

- 1. gelest.com [gelest.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 10esd.sciencesconf.org [10esd.sciencesconf.org]

- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Physical Properties of Diallyldichlorosilane

Introduction

Diallyldichlorosilane (C₆H₁₀Cl₂Si) is a versatile organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms and two allyl groups.[1][2] This unique structure imparts a dual reactivity, making it a valuable precursor in the synthesis of a wide array of silicon-containing polymers and organic compounds.[1] Its ability to undergo hydrosilylation and hydrolysis reactions allows for the tailored production of silicones with specific functionalities.[3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering critical insights for researchers and professionals in materials science and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and application in experimental settings. The key physical constants are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Cl₂Si | [1][2] |

| Molecular Weight | 181.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 165.35°C (estimated) | [1][4] |

| Density | 1.027 - 1.0565 g/cm³ | [1] |

| Flash Point | 46.4°C | [1] |

| Refractive Index | 1.453 | [1] |

| Vapor Pressure | 2.83 mmHg at 25°C | [1] |

| Storage Temperature | 2-8°C, under a dry, inert atmosphere | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While publicly available, specific, high-resolution spectra for this compound are limited, the expected spectral features can be reliably predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl groups. The methylene protons adjacent to the silicon atom (-Si-CH₂ -CH=CH₂) would likely appear as a doublet. The vinyl protons (-CH=CH₂ ) would exhibit more complex splitting patterns (multiplets) due to geminal and vicinal coupling. The terminal vinyl protons (=CH₂ ) would be the most deshielded of the allyl group protons.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three different carbon environments in the allyl group: the methylene carbon bonded to silicon (C H₂-CH=CH₂), the internal vinyl carbon (-C H=CH₂), and the terminal vinyl carbon (-CH=C H₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

C-H stretch (alkenyl): Above 3000 cm⁻¹

-

C=C stretch: Around 1640 cm⁻¹

-

Si-Cl stretch: In the region of 600-450 cm⁻¹

-

C-H bend (alkenyl): In the fingerprint region, typically between 1000 and 650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak and chlorine-containing fragment peaks will appear as clusters of peaks with a characteristic intensity ratio. The fragmentation pattern would likely involve the loss of allyl groups and chlorine atoms. The predicted monoisotopic mass is 179.99289 Da.[2]

Reactivity and Handling

This compound is a reactive compound that requires careful handling to ensure safety and experimental success.

Reactivity Profile

-

Hydrolysis: this compound reacts with water and moisture in the air to liberate corrosive hydrogen chloride gas.[6] This reaction is typical for chlorosilanes and necessitates handling the compound under anhydrous conditions.

-

Flammability: It is a flammable liquid and vapor.[6]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, and alcohols.[6]

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Gloves: Neoprene or nitrile rubber gloves should be worn.[6]

-

Eye Protection: Chemical goggles or a face shield are mandatory.[6]

-

Respiratory Protection: When there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[6]

-

Other: Wear suitable protective clothing.[6]

Storage:

-

Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][6]

-

Keep containers tightly closed and under a dry, inert atmosphere (e.g., nitrogen).[5][6]

Experimental Protocols

Protocol for Spectroscopic Sample Preparation (General)

The following is a general protocol for preparing a sample of this compound for spectroscopic analysis. All manipulations should be performed in a fume hood and under an inert atmosphere to prevent hydrolysis.

-

Inert Atmosphere: Purge a clean, dry NMR tube or sample vial with a gentle stream of nitrogen or argon gas.

-

Sample Transfer: Using a syringe, carefully transfer the required amount of this compound into the prepared container.

-

Solvent Addition: Add the appropriate deuterated solvent (for NMR) or a suitable transparent solvent (for IR) that has been thoroughly dried.

-

Sealing: Immediately cap and seal the container to prevent exposure to atmospheric moisture.

-

Analysis: Proceed with the spectroscopic analysis as soon as possible after sample preparation.

Caption: General workflow for spectroscopic sample preparation.

Conclusion

This compound is a reactive and versatile chemical with well-defined physical properties. A comprehensive understanding of these properties, coupled with stringent adherence to safe handling protocols, is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge necessary for scientists and professionals to confidently work with this important organosilicon compound.

References

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Allyl(dichloro)silane | CAS#:3937-28-8. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

-

This compound Safety Data Sheet. (2015, October 29). Gelest, Inc. Retrieved January 20, 2026, from [Link]

-

Cas 3651-23-8, this compound. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

-

Dichlorodiallylsilane. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

This compound (C6H10Cl2Si). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Diallyldichlorosilane chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Diallyldichlorosilane

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula (CH₂=CHCH₂)₂SiCl₂, is a bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. As a member of the chlorosilane family, its reactivity is primarily dictated by the two hydrolyzable silicon-chlorine bonds. Concurrently, the presence of two allyl groups provides sites for further chemical modification and polymerization. This guide offers a detailed exploration of the molecular structure, bonding characteristics, reactivity, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Bonding

The chemical architecture of this compound is centered around a silicon atom, which forms the core of its reactivity and three-dimensional structure.

Central Silicon Atom and Hybridization

The central silicon atom in this compound is bonded to four substituent groups: two allyl groups and two chlorine atoms. This arrangement results in four electron domains around the silicon atom.[1] In accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory, these domains arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion.[1][2] This tetrahedral arrangement corresponds to an sp³ hybridization of the silicon atom's valence orbitals.[1]

Bond Formation and Molecular Geometry

The covalent bonds originating from the silicon center are formed by the overlap of its sp³ hybrid orbitals with the atomic orbitals of the substituent atoms:

-

Silicon-Chlorine (Si-Cl) Bonds: Each Si-Cl bond is a sigma (σ) bond resulting from the overlap of an sp³ hybrid orbital from silicon with a 3p orbital from a chlorine atom.[1]

-

Silicon-Carbon (Si-C) Bonds: Each Si-C bond is a sigma (σ) bond formed by the overlap of an sp³ hybrid orbital from silicon and an sp³ hybrid orbital from the allylic carbon atom.

The resulting molecular geometry is tetrahedral , with the silicon atom at the center. The bond angles, while ideally 109.5°, may exhibit slight deviations due to the differing steric bulk and electronegativity of the chlorine atoms and allyl groups.

Caption: Ball-and-stick model of this compound's tetrahedral geometry.

Synthesis of this compound

The industrial synthesis of organochlorosilanes, including this compound, is often achieved through a direct process.

Direct Synthesis (Müller-Rochow Process)

This method involves the reaction of allyl chloride with elemental silicon at elevated temperatures (typically 220-320 °C) in the presence of a copper catalyst.[3] The process can yield a mixture of allylchlorosilanes, including allyldichlorosilane, allyltrichlorosilane, and sometimes this compound as a minor product.[3] The addition of hydrogen chloride can influence the product distribution, suppressing the formation of this compound.[3]

Reaction: 2 CH₂=CHCH₂Cl + Si --(Cu catalyst, Δ)--> (CH₂=CHCH₂)₂SiCl₂

Caption: Simplified workflow for the synthesis and purification of this compound.

Reactivity and Key Chemical Transformations

The reactivity of this compound is characterized by the dual functionality of its Si-Cl bonds and its allyl groups.

Hydrolysis and Condensation

The most prominent reaction of this compound is its vigorous hydrolysis upon contact with water or atmospheric moisture. The highly polar Si-Cl bonds are readily cleaved, yielding diallylsilanediol and hydrogen chloride (HCl).[4][5][6]

Step 1: Hydrolysis (CH₂=CHCH₂)₂SiCl₂ + 2H₂O → (CH₂=CHCH₂)₂Si(OH)₂ + 2HCl

The resulting silanediol is often unstable and undergoes spontaneous condensation, where hydroxyl groups from adjacent molecules react to form siloxane (Si-O-Si) linkages, eliminating water in the process.[4][5] This polymerization can lead to the formation of linear or cyclic polydiallylsiloxanes.

Step 2: Condensation n (CH₂=CHCH₂)₂Si(OH)₂ → [-(CH₂=CHCH₂)₂Si-O-]n + nH₂O

Caption: Reaction pathway for the hydrolysis and condensation of this compound.

Experimental Protocol: Hydrolysis of this compound

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. This compound is corrosive and reacts with moisture to produce corrosive HCl gas.[6][7] Appropriate personal protective equipment (safety goggles, acid-resistant gloves, lab coat) is mandatory.[7][8]

-

Setup: Place a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser in an ice-water bath.

-

Reagents: Charge the flask with a mixture of 100 mL of diethyl ether and 50 mL of water.

-

Addition: Slowly add a solution of this compound (e.g., 10 g) in 50 mL of diethyl ether to the stirred water-ether mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C. A white precipitate of HCl fumes may be observed.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polydiallylsiloxane product.

Applications in Research and Development

The unique bifunctionality of this compound makes it a valuable precursor in several fields.

-

Polymer Chemistry: It serves as a monomer or cross-linking agent for the synthesis of silicones and other organosilicon polymers. The siloxane backbone provides thermal stability and flexibility, while the allyl side chains can be used for subsequent cross-linking reactions (e.g., via hydrosilylation or free-radical polymerization).

-

Surface Modification: this compound is employed as a surface-modifying agent (silanizing agent). It reacts with hydroxyl groups on the surfaces of substrates like glass, silica, and metal oxides to form a covalent bond, tethering the diallylsilyl group to the surface. The pendant allyl groups then offer reactive sites for grafting other molecules, altering surface properties such as hydrophobicity, adhesion, and biocompatibility.

Safety and Handling

Proper handling of this compound is critical due to its hazardous properties.

-

Hazards: The compound is flammable, corrosive, and reacts violently with water.[6][7] Inhalation of its vapors can cause severe irritation to the respiratory tract.[8][9] Skin and eye contact will result in chemical burns.[7][8]

-

Handling: Always handle in a chemical fume hood.[7] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, acids, and oxidizing agents.[7]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀Cl₂Si |

| Molar Mass | 179.13 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 4132-07-2 |

| Density | 1.06 g/cm³ |

| Boiling Point | 163-164 °C |

| InChIKey | VTEHVUWHCBXMPI-UHFFFAOYSA-N[10] |

References

-

Wikipedia. (n.d.). Dichlorosilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Allen Institute. (n.d.). Hydrolysis of dimethyldichloro silane. Retrieved from [Link]

-

Filo. (n.d.). Describe the bonding of dichlorosilane, SiH₂Cl₂. Retrieved from [Link]

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

Yeon, S. H., Lee, B. W., Kim, S. I., & Jung, I. N. (1993). Problems and Solutions Involved in Direct Synthesis of Allylchlorosilanes. Organometallics, 12(12), 4887–4891. [Link]

-

New Jersey Department of Health. (n.d.). DIMETHYL DICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]

-

Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis of Chloromethylsilanes. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0442 - DICHLOROSILANE. Retrieved from [Link]

-

Jarek, R. L., & McAndrew, J. J. F. (n.d.). The Chemical Exhaust Hazards of Dichlorosilane Deposits Determined with FT-ICR Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

-

Matheson. (2013). Safety Data Sheet: Dichlorosilane. Retrieved from [Link]

Sources

- 1. Describe the bonding of dichlorosilane, SiH₂Cl₂. Select all that apply. .. [askfilo.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. Dichlorosilane | 4109-96-0 [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 9. Dichlorosilane - Wikipedia [en.wikipedia.org]

- 10. PubChemLite - this compound (C6H10Cl2Si) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectral Analysis of Diallyldichlorosilane

Introduction

Diallyldichlorosilane ((CH₂=CHCH₂)₂SiCl₂) is a valuable bifunctional organosilane monomer utilized in the synthesis of advanced silicon-containing polymers, cross-linking agents, and as a precursor in materials science. Its unique structure, featuring two reactive allyl groups and two hydrolyzable chloro groups, allows for a diverse range of chemical transformations. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, monitor reactions, and elucidate the structure of derived materials.

Molecular Structure and Spectroscopic Correlation

The structure of this compound dictates its spectral features. The key structural components to consider are:

-

Allyl Groups (CH₂=CHCH₂-) : These give rise to characteristic signals in both NMR and IR spectra.

-

Silicon-Carbon Bonds (Si-C) : These influence the chemical shifts of adjacent protons and carbons.

-

Silicon-Chlorine Bonds (Si-Cl) : These are strong absorbers in the far-IR region and influence the fragmentation patterns in mass spectrometry.

The following sections will dissect the predicted spectral data for each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. The molecule's symmetry (C₂ᵥ) simplifies the expected spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to exhibit three distinct multiplets corresponding to the three types of protons in the allyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~1.8 - 2.0 | Doublet of Doublets (dd) | 4H | Si-CH₂- | The methylene protons adjacent to the silicon are expected to be shielded and will show coupling to the neighboring vinyl proton. |

| ~4.9 - 5.1 | Multiplet | 4H | =CH₂ | The terminal vinyl protons are typically found in this region and will exhibit complex coupling with the other vinyl proton and the adjacent methylene protons. |

| ~5.7 - 5.9 | Multiplet | 2H | -CH= | The internal vinyl proton is the most deshielded of the allyl group protons and will show complex coupling to the terminal vinyl protons and the methylene protons. |

Predicted in CDCl₃ as the solvent.

The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms. The coupling constants would provide further detailed structural information if an experimental spectrum were available.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show three signals corresponding to the three carbon environments in the allyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |

| ~25 - 30 | Si-CH₂- | The carbon directly attached to the silicon is expected to be the most shielded of the allyl carbons. |

| ~115 - 120 | =CH₂ | The terminal vinyl carbon is typically found in this region of the spectrum. |

| ~130 - 135 | -CH= | The internal vinyl carbon is the most deshielded carbon of the allyl group. |

Predicted in CDCl₃ as the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within this compound. The spectrum will be characterized by the vibrational modes of the allyl groups and the Si-Cl bonds.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind the Prediction |

| 3080 - 3010 | Medium | =C-H stretch | Characteristic stretching vibration for sp² C-H bonds in the alkene. |

| 2980 - 2900 | Medium | C-H stretch | Stretching vibrations for the sp³ C-H bonds of the methylene group. |

| 1640 - 1620 | Medium | C=C stretch | A characteristic stretching vibration for the carbon-carbon double bond in the allyl group. |

| 1420 - 1400 | Medium | =CH₂ scissoring | In-plane bending vibration of the terminal vinyl protons. |

| 990 & 910 | Strong | =C-H out-of-plane bend | These two strong bands are highly characteristic of a monosubstituted alkene (vinyl group). |

| 800 - 600 | Strong | Si-Cl stretch | The silicon-chlorine bond stretches are typically strong and appear in the fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and a series of characteristic fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Fragment | Causality Behind the Prediction |

| 180, 182, 184 | [M]⁺ | The molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). |

| 145, 147 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for organochlorosilanes. The isotopic pattern (approx. 3:1 ratio) is due to the remaining chlorine atom. |

| 139, 141 | [M - C₃H₅]⁺ | Loss of an allyl radical is another plausible fragmentation pathway. |

| 41 | [C₃H₅]⁺ | The allyl cation is a stable carbocation and is expected to be a prominent peak. |

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. CDCl₃ is a suitable solvent as it is chemically inert towards the analyte.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injection : A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Temperature Program : A temperature ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 300.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: A flowchart illustrating the key stages in the spectral analysis of this compound.

Relationship Between Spectroscopic Data and Molecular Structure

This diagram visualizes how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.

Caption: The relationship between spectroscopic techniques and the structural information they provide for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently identify this compound, assess its purity, and monitor its reactions. The provided experimental protocols offer a starting point for acquiring high-quality data. While this guide is based on predictive analysis due to the scarcity of published experimental data, the principles outlined herein are grounded in the fundamental theories of spectroscopy and provide a reliable framework for the structural elucidation of this compound.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature references for the complete experimental spectral data of this compound are not available. The following references provide foundational knowledge in the spectroscopic techniques discussed.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

A Comprehensive Technical Guide to the Safe Handling of Diallyldichlorosilane

This guide provides an in-depth analysis of the hazards and essential safety protocols for handling diallyldichlorosilane. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the chemical principles that underpin each safety recommendation. By understanding the causality behind its reactivity and hazards, personnel can develop a robust safety mindset, ensuring both personal protection and experimental integrity.

Core Chemical Profile and Hazard Causality

This compound ((CH₂=CHCH₂)₂SiCl₂) is a valuable bifunctional organosilane reagent used in various synthetic applications. However, its utility is matched by its significant hazards, which stem from two primary chemical characteristics: its high reactivity with protic substances and its flammability.

The central silicon atom is bonded to two reactive chlorine atoms, making the molecule highly susceptible to nucleophilic attack. This reactivity is most pronounced with water, including atmospheric moisture. The hydrolysis reaction is rapid and exothermic, liberating corrosive hydrogen chloride (HCl) gas.[1] This reaction is the root cause of the severe skin, eye, and respiratory damage associated with the compound.

Furthermore, the presence of the allyl groups contributes to its flammability. The compound is a flammable liquid, and its vapor can form explosive mixtures with air.[1] The combination of flammability and water reactivity creates a complex hazard profile that demands stringent control measures.

Key Physical and Chemical Properties

The following table summarizes the essential quantitative data for this compound, providing a foundation for risk assessment.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀Cl₂Si | Gelest, Inc.[1] |

| CAS Number | 3651-23-8 | Gelest, Inc.[1] |

| Physical State | Flammable Liquid and Vapor | Gelest, Inc.[1] |

| Molecular Weight | 181.13 g/mol | - |

| Boiling Point | 163-164 °C | - |

| Flash Point | 48 °C | - |

| Specific Gravity | 1.065 | - |

The Hydrolysis Pathway: A Primary Hazard Visualized

Understanding the reaction with water is critical. Upon contact with moisture, this compound hydrolyzes to form silanols, which can condense into siloxanes, and dangerously corrosive hydrogen chloride gas. This reaction is the primary source of its corrosive properties.

Caption: Hydrolysis of this compound yielding corrosive HCl gas.

Engineering Controls: The First Line of Defense

Passive safety measures integrated into the laboratory environment are paramount. Reliance on personal protective equipment alone is insufficient.

-

Ventilation: All handling of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is non-negotiable. The ventilation system serves to contain both the flammable vapors and the HCl gas produced from hydrolysis.[1]

-

Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents degradation of the reagent by atmospheric moisture and minimizes the generation of HCl in the reaction vessel.[1]

-

Electrical Equipment: Use only explosion-proof electrical equipment in areas where this compound is handled or stored. This includes stir plates, heating mantles, and lighting fixtures to prevent ignition of flammable vapors.[1]

-

Emergency Facilities: Emergency safety showers and eyewash fountains must be located in the immediate vicinity of any potential exposure.[1] Their accessibility and functionality should be checked weekly.

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE must be tailored to the specific task and the associated risks. The following protocol is a self-validating system based on the known hazards of the chemical.

Mandatory PPE for All Handling Scenarios

| Body Part | Protection | Rationale |

| Hands | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against a corrosive liquid that causes severe burns. |

| Eyes/Face | Chemical safety goggles and a face shield.[1] | Protects against splashes of the corrosive liquid and the HCl gas it emits. Contact lenses must not be worn.[1] |

| Body | Flame-resistant lab coat and closed-toe shoes. | Protects skin from incidental contact and provides a layer of protection against fire. |

Task-Specific Respiratory Protection

The need for respiratory protection is dictated by the potential for vapor or gas inhalation.

Caption: Decision logic for selecting appropriate respiratory protection.

Standard Operating Procedure (SOP) for Safe Handling

This protocol details the essential steps for safely transferring this compound from a storage container to a reaction vessel.

Prerequisites:

-

Confirm the chemical fume hood is operational.

-

Ensure an inert gas source (N₂ or Ar) with a bubbler is available.

-

Verify the safety shower and eyewash are unobstructed.

-

Don all required PPE as outlined in Section 4.

Protocol:

-

Grounding: Securely ground and bond the source container and the receiving vessel to prevent the buildup of static electricity, which could ignite vapors.[1]

-

Inerting: Purge the receiving vessel with an inert gas.

-

Transfer: Use a cannula or a dry syringe to transfer the required amount of liquid under a positive pressure of inert gas. Perform the transfer slowly to minimize splashing and aerosol generation.

-

Quenching: Before cleaning, any residual this compound on the syringe or cannula must be quenched. Slowly add the equipment to a beaker containing a non-reactive solvent (e.g., hexane) followed by slow addition of a quenching agent like isopropanol.

-

Cleanup: Wipe down the work area with a dry cloth. Do not use water for cleanup of the neat material.

-

Storage: Tightly close the main container, ensuring the cap is sealed, and return it to the designated cool, dry, and well-ventilated storage location.[1]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Management Workflow

In the event of a spill, follow a structured response to ensure safety.

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide on the Thermodynamic Properties of Diallyldichlorosilane

Abstract

This compound ((CH₂=CHCH₂)₂SiCl₂) is a key organosilicon compound with significant applications in materials science and chemical synthesis. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting material behavior. This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of this compound. Given the limited direct experimental data for this specific molecule, this guide emphasizes both experimental techniques and computational chemistry approaches, drawing parallels with well-studied analogous compounds like dichlorosilane and other organosilicon precursors. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermodynamic landscape of functionalized silanes.

Introduction: The Significance of this compound in Modern Chemistry

This compound serves as a versatile precursor in the synthesis of advanced materials, including polymers and silicon-containing cross-linking agents. The presence of both reactive allyl and chloro groups allows for a diverse range of chemical transformations, making it a valuable building block in organic and inorganic synthesis. The thermodynamic stability, vapor pressure, and heat capacity of this compound are critical parameters that influence its storage, handling, and reactivity. For instance, in chemical vapor deposition (CVD) processes, the vapor pressure dictates the precursor delivery rate, while the enthalpy of formation provides insight into the energetics of decomposition pathways.

Experimental Determination of Thermodynamic Properties

While specific experimental data for this compound is not extensively published, the methodologies for determining the thermodynamic properties of analogous organosilicon compounds are well-established. These techniques can be readily applied to this compound.

Vapor Pressure Measurement

The vapor pressure of a compound is crucial for purification processes like distillation and for its application in vapor-phase deposition techniques.

Experimental Protocol: Isoteniscope Method for Vapor Pressure Determination

-

Preparation: A sample of highly purified this compound is placed in the isoteniscope bulb. The purity of the sample is critical, as impurities can significantly affect the vapor pressure. Purification can be achieved through fractional distillation.

-

Degassing: The sample is frozen using liquid nitrogen, and the apparatus is evacuated to remove any dissolved gases. This freeze-pump-thaw cycle is repeated multiple times to ensure all non-condensable gases are removed.

-

Measurement: The isoteniscope is placed in a constant-temperature bath. As the temperature equilibrates, the sample exerts a vapor pressure, which is balanced by an inert gas (e.g., nitrogen) in the manometer. The pressure is recorded at various temperatures.